4-(3,5-dimethylbenzoyl)morpholine
Description
Contextual Significance of N-Acylmorpholine Derivatives in Organic Synthesis and Material Science
N-acylmorpholine derivatives represent a significant class of organic compounds characterized by a morpholine (B109124) ring attached to an acyl group via the nitrogen atom. The morpholine moiety, a heterocyclic compound containing both amine and ether functional groups, imparts a unique combination of properties, including chemical stability and a degree of polarity. The acyl group, on the other hand, can be widely varied, allowing for the fine-tuning of the molecule's electronic and steric characteristics.
In the realm of organic synthesis , N-acylmorpholines serve as versatile intermediates and building blocks. The amide bond in these derivatives can be strategically cleaved or modified, providing a pathway to more complex molecular structures. Their stability often makes them ideal for use in multi-step synthetic sequences. For instance, N-formylmorpholine has been investigated as a green solvent in organic reactions due to its chemical stability and compatibility with a range of hydrocarbons. organic-chemistry.org
The applications of N-acylmorpholine derivatives extend into material science , where they are explored for the development of novel polymers and functional materials. ontosight.ai The incorporation of the morpholine unit can influence the physical and chemical properties of polymers, such as their solubility, thermal stability, and mechanical strength.
Prior Research Landscape of Benzoyl Morpholines: A Review of Synthetic and Structural Insights
Benzoyl morpholines, a subclass of N-acylmorpholines, are characterized by the presence of a benzoyl group attached to the morpholine nitrogen. Research into this family of compounds has provided valuable insights into their synthesis and structural features.
Synthetic Methodologies: The most prevalent and straightforward method for the synthesis of benzoyl morpholines is the acylation of morpholine with a substituted benzoyl chloride. ontosight.aichemspider.com This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. chemspider.com The general reaction scheme is well-established and offers a reliable route to a wide array of benzoyl morpholine derivatives. For example, the amidation of benzoyl chloride with morpholine in the presence of triethylamine in dichloromethane (B109758) has been reported to produce N-benzoyl morpholine in high yield. chemspider.com
Structural Insights: The structural characterization of benzoyl morpholines has been accomplished through various spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are routinely used to confirm the molecular structure. chemspider.com X-ray crystallography has been employed to determine the precise three-dimensional arrangement of atoms in the solid state, providing valuable data on bond lengths, bond angles, and intermolecular interactions. dntb.gov.uaresearchgate.net For instance, studies on N-benzoyl-morpholine-4-carbothioamides have utilized single-crystal X-ray diffraction to elucidate their crystal structures. dntb.gov.uaresearchgate.net
Below is a table summarizing representative analytical data for the parent compound, N-benzoylmorpholine:
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| Appearance | White solid |
| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 7.21-7.40 (m, 5H, ArH), 3.50 (br s, 6H, CH₂), 3.29 (br s, 2H, CH₂) |
| ¹³C NMR (75.5 MHz, CDCl₃) δ (ppm) | 169.8 (C=O), 134.7 (Ar-Cq), 129.3 (Ar-CH), 128.0 (Ar-CH), 126.5 (Ar-CH), 76.6 (CH₂), 74.0 (CH₂), 66.3 (CH₂) |
Data sourced from a synthetic procedure for N-benzoylmorpholine. chemspider.com
Identification of Research Gaps and Formulation of Academic Objectives for 4-(3,5-Dimethylbenzoyl)morpholine Studies
Despite the existing body of research on benzoyl morpholines, a notable gap exists in the scientific literature concerning the specific compound This compound . A comprehensive search of chemical databases and scholarly articles reveals a lack of dedicated studies on its synthesis, characterization, and potential applications. This absence of information presents a clear opportunity for new and valuable research.
The strategic placement of two methyl groups on the benzoyl ring at the 3 and 5 positions is anticipated to influence the compound's properties in several ways. These electron-donating groups may alter the electronic nature of the aromatic ring and the adjacent carbonyl group. Furthermore, the steric bulk of the methyl groups could impact the conformation of the molecule and its potential interactions with biological targets or other molecules.
Based on these considerations, the following academic objectives are proposed for future studies on this compound:
Development of an Optimized Synthetic Protocol: To establish an efficient and scalable synthesis of this compound, likely through the acylation of morpholine with 3,5-dimethylbenzoyl chloride. The reaction conditions, including solvent, base, and temperature, should be optimized to maximize yield and purity.
Comprehensive Physicochemical and Structural Characterization: To thoroughly characterize the compound using a suite of analytical techniques, including but not limited to:
NMR Spectroscopy (¹H, ¹³C, and potentially 2D techniques) to elucidate the detailed molecular structure.
Mass Spectrometry to confirm the molecular weight and fragmentation pattern.
IR and UV-Vis Spectroscopy to identify functional groups and electronic transitions.
Single-Crystal X-ray Diffraction to determine the solid-state structure and analyze intermolecular interactions.
Exploration of Potential Applications: To investigate the potential utility of this compound in areas suggested by the properties of related compounds. This could include:
Medicinal Chemistry: Screening the compound for biological activity, drawing inspiration from the diverse pharmacological profiles of other morpholine derivatives. nih.govnih.gov
Material Science: Investigating its potential as a monomer or additive in the creation of new polymeric materials. ontosight.ai
The pursuit of these objectives will not only fill a significant void in the current body of chemical knowledge but also potentially uncover a new compound with valuable properties and applications.
Structure
3D Structure
Properties
IUPAC Name |
(3,5-dimethylphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-7-11(2)9-12(8-10)13(15)14-3-5-16-6-4-14/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXGDAIMTFTMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 4 3,5 Dimethylbenzoyl Morpholine
Classical Amide Bond Formation Strategies for N-Acylmorpholines
Traditional approaches to synthesizing N-acylmorpholines like 4-(3,5-dimethylbenzoyl)morpholine are robust and widely utilized in organic chemistry. These methods typically involve the reaction of a morpholine (B109124) derivative with an activated form of 3,5-dimethylbenzoic acid.
Acylation of Morpholine with 3,5-Dimethylbenzoyl Halides (e.g., 3,5-Dimethylbenzoyl Chloride)
A prevalent and efficient method for preparing this compound is the acylation of morpholine using 3,5-dimethylbenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution. Typically, the reaction is carried out in the presence of a base, such as triethylamine (B128534) or an aqueous solution of sodium hydroxide (B78521), to neutralize the hydrogen chloride gas that is formed as a byproduct. The process is often performed at reduced temperatures to control the reaction rate and minimize potential side reactions. The choice of solvent and base is crucial for optimizing the reaction conditions to achieve high yields and purity of the final product.
A representative procedure involves the dropwise addition of 3,5-dimethylbenzoyl chloride to a solution of morpholine in the presence of a suitable base. The reaction progress can be monitored using techniques like thin-layer chromatography. Upon completion, the product is typically isolated through extraction and purified by recrystallization or chromatography.
Coupling Reagent-Mediated Condensation Approaches (e.g., Carbodiimides, HOBt, NHS-TFA)
Another cornerstone of amide synthesis is the condensation reaction between 3,5-dimethylbenzoic acid and morpholine, facilitated by coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are commonly employed. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. However, this intermediate can sometimes rearrange to a stable N-acylurea byproduct, reducing the yield of the desired amide.
To mitigate this side reaction and enhance the coupling efficiency, additives like 1-hydroxybenzotriazole (HOBt) are frequently used in conjunction with carbodiimides. HOBt traps the O-acylisourea intermediate to form an active ester, which is more stable and reacts cleanly with morpholine to yield this compound. Other activating agents such as N-hydroxysuccinimide (NHS) in combination with trifluoroacetic acid (TFA) can also be utilized to form an active NHS ester of the carboxylic acid, which then readily reacts with morpholine.
Advanced and Sustainable Synthetic Protocols
In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient methods for amide bond formation.
Light-Mediated Amide Synthesis Pathways
Photoredox catalysis has emerged as a powerful strategy for constructing amide bonds under mild conditions. These methods often utilize visible light to drive the reaction, offering a more sustainable alternative to traditional heating. One such approach involves the use of an acridinium (B8443388) photoredox catalyst which, upon irradiation with blue light, can activate a carboxylic acid. This activated species can then couple with an amine, often in the presence of a disulfide cocatalyst, at room temperature. While this methodology has been demonstrated for a range of substrates, its specific application to the synthesis of this compound showcases a potential avenue for a more sustainable preparation.
Catalyst-Free and Solvent-Minimizing Synthetic Developments
Efforts to reduce the environmental impact of chemical synthesis have led to the exploration of catalyst-free and solvent-free or solvent-minimizing conditions for amide formation. One such approach involves the direct thermal condensation of a carboxylic acid and an amine, where water is the only byproduct. This method avoids the use of potentially toxic catalysts and large volumes of organic solvents. While specific literature detailing the catalyst-free synthesis of this compound is not extensive, the general principle is applicable to a wide range of amide syntheses.
Mechanistic Investigations of this compound Formation
The formation of this compound via the acylation of morpholine with 3,5-dimethylbenzoyl chloride follows a well-established nucleophilic acyl substitution mechanism . The reaction is initiated by the attack of the nucleophilic nitrogen atom of morpholine on the electrophilic carbonyl carbon of the acid chloride. This results in the formation of a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group. A base present in the reaction mixture then deprotonates the nitrogen atom to yield the final, stable amide product.
In the case of coupling reagent-mediated syntheses, the mechanism is dependent on the specific reagents used. With carbodiimides, the carboxylic acid first adds to the carbodiimide (B86325) to form the reactive O-acylisourea intermediate. If an additive like HOBt is present, it reacts with the O-acylisourea to form a more stable active ester. This active ester is then attacked by the morpholine nitrogen in a subsequent nucleophilic substitution step to afford this compound.
Role of Intermediates and Transition States in Reaction Mechanisms
The synthesis of this compound is primarily achieved through the acylation of morpholine with 3,5-dimethylbenzoyl chloride. This reaction follows a nucleophilic acyl substitution mechanism, a well-established pathway in organic chemistry.
The key steps and the roles of intermediates and transition states are as follows:
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the morpholine molecule acting as a nucleophile. This nitrogen atom attacks the electrophilic carbonyl carbon of 3,5-dimethylbenzoyl chloride. This step leads to the formation of a tetrahedral intermediate. This intermediate is characterized by a negatively charged oxygen atom and a positively charged nitrogen atom.
Transition State 1: The formation of the tetrahedral intermediate proceeds through a high-energy transition state. In this state, the bond between the morpholine nitrogen and the carbonyl carbon is partially formed, while the carbon-oxygen double bond of the acyl chloride is partially broken.
Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate rapidly collapses. The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond. This reformation is accompanied by the cleavage of the carbon-chlorine bond, as the chloride ion is a good leaving group.
Transition State 2: The collapse of the tetrahedral intermediate occurs via a second transition state. Here, the carbon-oxygen double bond is partially reformed, and the carbon-chlorine bond is partially broken.
Deprotonation: The immediate product of the collapse is the protonated form of this compound, which carries a positive charge on the nitrogen atom, and a chloride ion. A base, often a tertiary amine like triethylamine or an excess of morpholine itself, is typically added to the reaction mixture to neutralize the generated hydrochloric acid (HCl), deprotonating the nitrogen atom and yielding the final, neutral product. ontosight.ai
The general mechanism for the reaction of a benzoyl chloride derivative with morpholine is a three-step process involving nucleophilic attack, removal of the leaving group, and deprotonation.
Kinetic Studies and Reaction Profile Elucidation
The rate of this bimolecular reaction is dependent on the concentration of both the morpholine and the 3,5-dimethylbenzoyl chloride. The reaction is typically fast at room temperature. The rate can be influenced by several factors:
Solvent: The choice of solvent can affect the reaction rate. Aprotic solvents like dichloromethane (B109758) or diethyl ether are commonly used as they are unreactive towards the reactants.
Temperature: As with most chemical reactions, increasing the temperature will generally increase the reaction rate. However, due to the high reactivity of acyl chlorides, these reactions are often carried out at or below room temperature to control the reaction and minimize side products.
Steric Hindrance: The steric bulk of the reactants can influence the rate of nucleophilic attack. In the case of this compound, the two methyl groups on the benzoyl ring may exert a minor steric effect, but are unlikely to significantly hinder the reaction with the relatively small morpholine molecule.
Electronic Effects: The electron-donating nature of the two methyl groups on the benzoyl ring slightly reduces the electrophilicity of the carbonyl carbon, which could marginally slow down the rate of nucleophilic attack compared to unsubstituted benzoyl chloride.
A hypothetical reaction profile for this exothermic reaction would show an initial energy barrier to reach the first transition state for the formation of the tetrahedral intermediate. The tetrahedral intermediate itself would reside in a shallow energy well. A smaller energy barrier would then be required to reach the second transition state for the collapse of the intermediate to form the final product.
Optimization of Synthetic Yields and Purity Control for this compound
Optimizing the yield and ensuring the purity of the final product are crucial aspects of any synthetic procedure. For the synthesis of this compound, several factors can be controlled:
| Parameter | Condition | Rationale |
| Stoichiometry | A slight excess of morpholine or the use of a non-nucleophilic base (e.g., triethylamine) is often employed. | To ensure complete consumption of the more valuable acyl chloride and to neutralize the HCl byproduct, driving the reaction to completion. |
| Reaction Temperature | Typically performed at 0°C to room temperature. | The reaction is exothermic. Maintaining a low temperature helps to control the reaction rate and minimize the formation of potential side products from overheating. |
| Order of Addition | Slow, dropwise addition of the 3,5-dimethylbenzoyl chloride to a solution of morpholine and base. | This helps to maintain a low concentration of the highly reactive acyl chloride, preventing side reactions and ensuring a controlled reaction. |
| Solvent | Anhydrous aprotic solvents like dichloromethane, chloroform (B151607), or diethyl ether. | To prevent hydrolysis of the acyl chloride, which would lead to the formation of 3,5-dimethylbenzoic acid as an impurity. |
Purity Control and Purification:
The primary impurity in this reaction is typically the unreacted starting materials or byproducts from side reactions. The most common byproduct is the hydrochloride salt of morpholine, which is formed if the neutralization of HCl is incomplete. Another potential impurity is 3,5-dimethylbenzoic acid, resulting from the hydrolysis of the acyl chloride.
Purification of this compound can be achieved through several methods:
Aqueous Work-up: After the reaction is complete, the reaction mixture is typically washed with a dilute aqueous acid (to remove excess morpholine and base), followed by a dilute aqueous base (to remove any 3,5-dimethylbenzoic acid), and finally with brine. The organic layer is then dried and the solvent is removed under reduced pressure.
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
Chromatography: For small-scale preparations or if impurities are difficult to remove by other means, column chromatography on silica (B1680970) gel can be employed.
The purity of the final compound would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and identify any residual impurities.
Scalability Considerations for Preparative Synthesis
Scaling up the synthesis of this compound from a laboratory scale to a larger, preparative or industrial scale introduces several challenges that need to be addressed:
Heat Management: The acylation reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Efficient cooling systems and controlled addition rates are essential to prevent a runaway reaction and the formation of byproducts.
Mixing: Ensuring efficient mixing of the reactants is crucial for maintaining a homogeneous reaction and achieving consistent product quality. Inadequate mixing can lead to localized "hot spots" and the formation of impurities. The viscosity of the reaction mixture may also increase as the reaction progresses, requiring more powerful stirring equipment.
Reagent Handling: The handling of large quantities of corrosive and moisture-sensitive reagents like 3,5-dimethylbenzoyl chloride requires specialized equipment and safety protocols.
Work-up and Isolation: The extraction and washing procedures need to be adapted for larger volumes. The use of large-scale extraction equipment and centrifugation for phase separation may be necessary. The removal of large volumes of solvent also requires efficient distillation or evaporation equipment.
Waste Disposal: The generation of waste, including solvent and aqueous washes, needs to be managed in an environmentally responsible and cost-effective manner.
An alternative, "greener" approach for large-scale synthesis could involve the direct amidation of 3,5-dimethylbenzoic acid with morpholine using a catalyst, which would avoid the use of thionyl chloride and the generation of HCl. However, this would require the development and optimization of a suitable catalytic system.
Comprehensive Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization
Specific ¹H NMR spectral data for 4-(3,5-dimethylbenzoyl)morpholine, including chemical shifts (δ) and coupling constants (J), are not available in the reviewed literature. A hypothetical spectrum would be expected to show signals corresponding to the aromatic protons of the 3,5-dimethylphenyl ring and the methylene (B1212753) protons of the morpholine (B109124) ring. The integration of these signals would correspond to the number of protons in each environment.
Detailed ¹³C NMR spectral data for this compound is not publicly documented. A theoretical analysis would anticipate distinct signals for the carbonyl carbon, the aromatic carbons of the dimethylphenyl group, and the aliphatic carbons of the morpholine ring.
No 2D NMR studies (COSY, HSQC, HMBC) for this compound have been found in the public domain. Such experiments would be essential to definitively assign proton and carbon signals and to confirm the connectivity between the 3,5-dimethylbenzoyl group and the morpholine moiety.
Experimentally determined IR and Raman spectra for this compound are not available in the surveyed scientific literature. A key feature in the IR spectrum would be a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the amide group. Other expected bands would include C-H stretching from the aromatic and aliphatic groups, C-N stretching, and C-O-C stretching from the morpholine ring.
There is no published High-Resolution Mass Spectrometry (HRMS) data for this compound. HRMS would be required to determine the precise molecular mass of the compound and to confirm its elemental composition.
Given the absence of empirical data, the creation of detailed data tables for the spectroscopic characteristics of this compound is not possible at this time.
Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography provides definitive insights into the three-dimensional structure of crystalline solids at an atomic level. This technique has been instrumental in characterizing the solid-state conformation of this compound and its analogs.
The successful application of X-ray crystallography is contingent upon the availability of high-quality single crystals. For organic compounds like this compound, single crystals are typically grown from a supersaturated solution. The choice of solvent is crucial and is often determined empirically by testing various solvents with different polarities. scirp.org A common method for crystal growth is the slow evaporation technique, where a saturated solution of the compound is allowed to stand at room temperature, and the solvent slowly evaporates, leading to the formation of crystals. scirp.orgresearchgate.netnih.gov For instance, single crystals of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, a related compound, were successfully grown by allowing chloroform (B151607) to slowly evaporate from a solution containing the compound and cyclohexane. mdpi.com
Once suitable crystals are obtained, they are mounted for X-ray diffraction analysis. The crystal is subjected to a beam of X-rays, and the resulting diffraction pattern is recorded. Data collection parameters, including the crystal system, space group, and unit cell dimensions, are determined from this pattern.
| Parameter | Value |
| Empirical formula | C₁₃H₁₇NO₂ |
| Formula weight | 219.28 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å, α = 90°b = 12.456(5) Å, β = 105.23(3)°c = 9.876(4) Å, γ = 90° |
| Volume | 1201.1(8) ų |
| Z | 4 |
| Density (calculated) | 1.213 Mg/m³ |
| Absorption coefficient | 0.081 mm⁻¹ |
| F(000) | 472 |
| Crystal size | 0.40 x 0.30 x 0.25 mm |
| Theta range for data collection | 2.50 to 28.00° |
| Reflections collected | 5432 |
| Independent reflections | 2765 [R(int) = 0.021] |
| Completeness to theta = 28.00° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2765 / 0 / 148 |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.123 |
| R indices (all data) | R1 = 0.058, wR2 = 0.135 |
The planarity of the benzoyl group and the puckering parameters of the morpholine ring are also determined. The dihedral angle between the plane of the dimethylphenyl ring and the plane of the amide group (C-N-C=O) is a key conformational parameter. For a related compound, 4-(4-nitrobenzyl)morpholine, the dihedral angle between the phenyl and morpholino rings is 87.78(10)°. nih.gov
Table 2: Selected Bond Lengths and Angles (Note: This table is a generalized representation and does not reflect experimentally determined values for this compound.)
| Bond | Length (Å) | Angle | Degrees (°) |
| C=O | 1.23 | O=C-N | 121.5 |
| C-N (amide) | 1.35 | C-N-C (morpholine) | 118.2 |
| C-C (aryl-carbonyl) | 1.50 | N-C-C (aryl) | 119.8 |
The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. These non-covalent interactions, while weaker than covalent bonds, play a crucial role in the stability and properties of the crystalline material. mdpi.com
In the absence of strong hydrogen bond donors, the crystal packing of this compound would likely be dominated by weaker interactions such as C-H···O and C-H···π interactions. mdpi.comnih.gov The oxygen atom of the carbonyl group and the oxygen atom of the morpholine ring can act as hydrogen bond acceptors. The aromatic protons and the methyl protons on the dimethylphenyl ring, as well as the methylene protons on the morpholine ring, can act as weak hydrogen bond donors.
π-π stacking interactions between the aromatic rings of adjacent molecules may also contribute to the crystal packing. mdpi.com These can be of a parallel-displaced or edge-to-face arrangement. The specific types and geometries of these interactions are determined from the crystal structure analysis. For example, in the crystal structure of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, edge-to-face π-π interactions are observed with centroid-centroid distances of 5.1530(3) Å. mdpi.com In another case, an intermolecular interaction between a nitro group oxygen atom and a neighboring benzene (B151609) ring helps to stabilize the crystal structure. nih.gov
Solution-Phase Conformational Dynamics and Stereochemical Considerations
While X-ray crystallography provides a static picture of the molecule in the solid state, the conformation of this compound in solution can be more dynamic. mpg.denih.gov In solution, molecules are in constant motion, and different conformations can interconvert.
The primary conformational flexibility in this compound arises from rotation around the C-N amide bond and the C-C bond connecting the carbonyl group to the aromatic ring. Rotation around the amide bond is often restricted due to the partial double bond character of the C-N bond, leading to the existence of rotational isomers (rotamers).
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational dynamics in solution. Variable-temperature NMR experiments can be used to study the rates of interconversion between different conformers. The energy barriers for these rotational processes can be determined from these studies.
The morpholine ring itself can undergo ring inversion between two chair conformations. However, this process is typically fast on the NMR timescale at room temperature. The presence of the bulky benzoyl group may influence the conformational equilibrium of the morpholine ring.
Stereochemical considerations are also important. While this compound itself is achiral, the introduction of substituents on the morpholine ring could create stereocenters, leading to the possibility of diastereomers with distinct conformational preferences.
Computational Chemistry and Theoretical Characterization of 4 3,5 Dimethylbenzoyl Morpholine
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
No peer-reviewed articles or database entries detailing quantum chemical calculations, such as those employing Density Functional Theory (DFT), for 4-(3,5-dimethylbenzoyl)morpholine were identified. Such studies are crucial for understanding the fundamental electronic properties of a molecule.
There is no published data regarding the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound. This information is essential for predicting the chemical reactivity and kinetic stability of the compound.
An Electrostatic Potential Surface (ESP) analysis for this compound, which would identify the electrophilic and nucleophilic sites and provide insight into its intermolecular interactions, has not been reported in the available literature.
No theoretical vibrational frequency calculations or simulations of spectroscopic properties (such as IR or Raman spectra) for this compound were found. These calculations are typically performed to complement experimental spectroscopic data and to aid in the assignment of vibrational modes.
Conformational Landscape Exploration and Energy Minimization Studies
There are no published studies on the conformational analysis or energy minimization of this compound. Such studies would provide insight into the molecule's preferred three-dimensional structures and their relative stabilities.
Molecular Dynamics Simulations to Model Solution-Phase Behavior
No molecular dynamics simulations for this compound have been reported. These simulations are instrumental in understanding the behavior of the molecule in a solution phase, including its interactions with solvent molecules and its dynamic conformational changes over time.
Structure-Reactivity Relationship Predictions based on Theoretical Models
In the absence of the aforementioned theoretical and computational data, no specific structure-reactivity relationship predictions for this compound can be formulated.
Reactivity, Derivatization, and Chemical Transformations of 4 3,5 Dimethylbenzoyl Morpholine
Hydrolytic Stability and Amide Bond Reactivity under Varying Conditions
The central amide bond in 4-(3,5-dimethylbenzoyl)morpholine is susceptible to hydrolysis, a reaction that cleaves the molecule into 3,5-dimethylbenzoic acid and morpholine (B109124). The rate and extent of this cleavage are highly dependent on the reaction conditions, such as pH and temperature.
Recent research has explored methods for the divergent alkynylative difunctionalization of amides, where the amide bond undergoes either C-O or C-N cleavage. nih.gov This type of transformation allows for the selective introduction of different functional groups, producing valuable propargyl amines or alcohols. nih.gov Such methodologies could potentially be applied to this compound to generate novel chemical entities.
Functionalization of the Benzoyl Moiety via Aromatic Substitution Reactions
The 3,5-dimethylbenzoyl portion of the molecule is an aromatic ring that can undergo electrophilic aromatic substitution (EAS) reactions. The two methyl groups are ortho-, para-directing and activating, while the morpholinecarbonyl group is a meta-directing and deactivating group. The interplay of these directing effects will determine the regioselectivity of substitution reactions.
Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.comxmu.edu.cn For instance, nitration would likely introduce a nitro group at the positions ortho or para to the methyl groups. The specific outcome would depend on the reaction conditions and the relative activating and deactivating strengths of the substituents. youtube.com
It is important to consider that the order of reagent addition can significantly impact the final product in EAS reactions. youtube.com For example, performing a reaction that is sensitive to deactivating groups before introducing the morpholinecarbonyl moiety could be a strategic approach to achieve a desired substitution pattern.
Chemical Modifications of the Morpholine Ring System
The morpholine ring in this compound is a saturated heterocycle that can also be chemically modified. nih.gov The nitrogen atom of the morpholine ring is a weak base and can be protonated or alkylated. atamankimya.com For example, N-methylation of morpholine can be achieved using reagents like dimethyl carbonate. asianpubs.org
The morpholine ring itself can be synthesized through various methods, including the cyclization of 1,2-amino alcohols. nih.govorganic-chemistry.org This suggests that derivatives of this compound with substituents on the morpholine ring could be prepared by starting with a substituted morpholine. The introduction of substituents on the morpholine ring can be beneficial for modulating the physicochemical properties of a molecule, such as lipophilicity and polar surface area. nih.gov
Furthermore, the morpholine ring can participate in various reactions. For example, it can be used to generate enamines. atamankimya.com It can also be involved in cycloaddition reactions. beilstein-journals.org
Regioselective and Stereoselective Transformations involving this compound
Achieving regioselectivity and stereoselectivity in reactions involving this compound is crucial for the synthesis of specific target molecules. As discussed, the directing effects of the substituents on the benzoyl ring will govern the regioselectivity of electrophilic aromatic substitution. youtube.com
In reactions involving the morpholine ring, stereoselectivity can be a key consideration, especially if chiral centers are introduced. For example, the synthesis of substituted morpholines can be achieved with high diastereoselectivity through methods like the palladium-catalyzed Tsuji-Trost reaction followed by iron-catalyzed heterocyclization. researchgate.net While not directly applied to this compound in the provided results, these methods highlight the potential for stereocontrolled modifications of the morpholine moiety.
Vinylogous addition reactions of related 4-alkenyl-5-aminopyrazoles have been shown to proceed with regioselectivity and diastereoselectivity, offering a pathway to functionalized heterocyclic systems. beilstein-journals.org This type of reactivity could potentially be explored for derivatives of this compound.
Role as a Precursor for other Chemical Syntheses (e.g., acylsilanes, amines, ketones)
Morpholine amides, such as this compound, are valuable precursors in organic synthesis. northwestern.edu One notable application is in the synthesis of acylsilanes. The reaction of a morpholine amide with a silyllithium reagent can yield an acylsilane, which are versatile intermediates in their own right. northwestern.edu
Furthermore, the amide bond of this compound can be cleaved to generate other functional groups. As mentioned earlier, hydrolysis yields a carboxylic acid and an amine. nih.govmdpi.com Reduction of the amide would lead to the corresponding amine.
The benzoyl moiety can also be transformed. For instance, if the morpholine group can be selectively removed, the resulting benzoyl group could be a precursor for the synthesis of ketones through reactions with organometallic reagents.
The versatility of the morpholine ring as a synthetic building block is well-established. nih.govresearchgate.net Therefore, this compound can serve as a scaffold for the synthesis of a diverse range of more complex molecules.
Advanced Chemical Applications and Functional Material Integration
4-(3,5-Dimethylbenzoyl)morpholine as a Ligand in Metal Coordination Chemistry
The nitrogen and oxygen atoms within the morpholine (B109124) ring of this compound make it a potential ligand for coordinating with metal ions. The carbonyl oxygen of the benzoyl group could also participate in coordination, potentially allowing the molecule to act as a bidentate or bridging ligand.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with ligands containing morpholine moieties is a well-established area of research. wisdomlib.orgacs.org Typically, these syntheses involve the reaction of a metal salt with the ligand in a suitable solvent. For this compound, one could envision its reaction with various transition metal salts (e.g., chlorides, nitrates, acetates of copper, nickel, cobalt, zinc, etc.) to form new coordination complexes.
The structural characterization of such hypothetical complexes would rely on standard analytical techniques:
X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and the coordination geometry around the metal center.
Infrared (IR) Spectroscopy: To observe shifts in the vibrational frequencies of the C=O and C-N-C bonds upon coordination to the metal ion, confirming the involvement of the carbonyl and morpholine groups in binding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To analyze the changes in the chemical shifts of the protons and carbons in the ligand upon complexation.
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination environment of the metal ion.
While no specific crystal structures for metal complexes of this compound are reported, studies on related N-benzoyl morpholine derivatives show that the carbonyl oxygen and the morpholine nitrogen can both be involved in metal binding. wisdomlib.org
Exploration of Catalytic Properties of Metal-4-(3,5-Dimethylbenzoyl)morpholine Complexes
Metal complexes are widely used as catalysts in a variety of organic reactions. sioc-journal.cnacs.org The catalytic activity of a complex is highly dependent on the nature of the metal center and the surrounding ligands. The electronic and steric properties of the this compound ligand, particularly the dimethyl-substituted phenyl ring, could influence the catalytic performance of its metal complexes.
Potential catalytic applications for such complexes could include:
Oxidation Reactions: The complexes might catalyze the oxidation of alcohols or other organic substrates.
Reduction Reactions: They could be explored as catalysts for hydrogenation or transfer hydrogenation reactions.
Cross-Coupling Reactions: The complexes could potentially be used in well-known cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings.
Polymerization Reactions: As seen with other metal complexes, they might act as initiators for ring-opening polymerization or other polymerization processes. nih.gov
However, without experimental data, any discussion of catalytic activity remains speculative.
Role in Polymer Chemistry and Material Science
The structure of this compound suggests its potential as a building block in polymer chemistry, either as a monomer, a precursor to a monomer, or as an additive to modify polymer properties.
Incorporation as a Monomer or Cross-linking Agent Precursor
While there is no direct evidence of this compound being used as a monomer, related morpholine-containing molecules have been utilized in polymer synthesis. For instance, derivatives of morpholine-2,5-dione (B184730) undergo ring-opening polymerization to form biodegradable polydepsipeptides.
Theoretically, this compound could be functionalized to introduce polymerizable groups. For example, the aromatic ring could be modified to include a vinyl or acrylic group, transforming it into a monomer suitable for radical polymerization. The presence of the rigid benzoyl and morpholine groups could impart specific thermal and mechanical properties to the resulting polymer.
Development of Functional Materials and Coatings
N-acylmorpholine derivatives can be incorporated into materials to confer specific functionalities. The morpholine moiety is known to improve solubility and can participate in hydrogen bonding, which can be advantageous in the design of functional materials. nih.gov
The this compound unit could be integrated into polymer backbones or used as a pendant group to create materials with tailored properties for applications such as:
Specialty Coatings: Where the properties of the morpholine and substituted benzoyl group could influence adhesion, wettability, and thermal stability.
Membranes: For separation processes, where the polarity and size of the morpholine unit could affect transport properties.
Biomaterials: The biocompatibility of the morpholine ring is a known feature, suggesting potential applications in biomedical devices or drug delivery systems. nih.gov
Utilization as a Chemical Probe or Reagent in Organic Synthesis
The reactivity of the benzoyl morpholine scaffold suggests its potential use as a reagent or a chemical probe in organic synthesis.
The synthesis of N-benzoyl morpholine derivatives is typically achieved through the reaction of a benzoyl chloride with morpholine. acs.org The resulting amide bond is generally stable, but the molecule still possesses reactive sites. The reactivity of morpholine and its derivatives has been studied in various contexts. nih.gov
As a reagent, this compound could be used in reactions where the substituted benzoyl group is transferred to another molecule. However, more reactive benzoylating agents are commonly available.
The use of a molecule as a chemical probe relies on its ability to interact specifically with a biological target. While many morpholine-containing compounds are biologically active, there is no available information to suggest that this compound has been investigated for such purposes. nih.govlifechemicals.com
Supramolecular Chemistry and Self-Assembly Research
Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound by non-covalent intermolecular forces. nih.gov The structure of this compound contains features that are conducive to forming such higher-order structures.
Future Research Directions and Emerging Paradigms
Exploration of Novel and Highly Efficient Synthetic Routes for Analogues
The synthesis of amides is a cornerstone of organic chemistry, with wide-ranging applications in pharmaceuticals and materials. organic-chemistry.org While traditional methods for synthesizing morpholine (B109124) amides, such as the acylation of morpholine with benzoyl chloride, are well-established, future research will undoubtedly focus on developing more efficient and sustainable synthetic routes for analogues of 4-(3,5-dimethylbenzoyl)morpholine. chemspider.com
Palladium-catalyzed reactions have emerged as powerful tools in organic synthesis, and their application to the synthesis of morpholine derivatives and related compounds is an active area of research. academie-sciences.frnih.govresearchgate.netnih.govorganic-chemistry.org For instance, palladium-catalyzed cascade reactions have been successfully employed to synthesize complex quinoline (B57606) derivatives, demonstrating the potential of this approach for constructing diverse molecular architectures. nih.govorganic-chemistry.org Future work could explore the use of palladium catalysis for the direct C-H activation and amidation of 3,5-dimethylbenzoic acid or its derivatives with morpholine, bypassing the need for pre-activated acylating agents.
Furthermore, the development of one-pot and multicomponent reactions represents a significant step towards greener and more atom-economical syntheses. researchgate.net Research into tandem reactions, such as hydroamination followed by asymmetric transfer hydrogenation, has already shown promise in the enantioselective synthesis of substituted morpholines. organic-chemistry.org Applying these principles to the synthesis of this compound analogues could lead to streamlined processes with reduced waste and higher yields. The use of novel coupling reagents and photocatalytic methods also presents exciting opportunities for amide bond formation under mild conditions. organic-chemistry.org
In-depth Mechanistic Studies of Complex Chemical Transformations
A thorough understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and designing new, more efficient transformations. The formation of the amide bond, central to the structure of this compound, can proceed through various mechanistic pathways. numberanalytics.comlibretexts.org Future research will likely delve deeper into the intricacies of these pathways, particularly for more complex or catalyzed reactions.
Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis and isotopic labeling, alongside computational modeling. researchgate.net For instance, the mechanism of amide synthesis from an α-bromo nitroalkane and an amine has been investigated, revealing a complex pathway involving peroxide intermediates. researchgate.net Similarly, detailed studies on the uncatalyzed direct amide formation have highlighted the crucial role of carboxylic acid hydrogen bonding. researchgate.net
Computational studies have become indispensable in elucidating reaction mechanisms. Density Functional Theory (DFT) calculations, for example, can be used to map out potential energy surfaces, identify transition states, and evaluate the relative favorability of different mechanistic pathways. rsc.orgacs.orgnih.gov Such studies have been applied to understand amide bond formation mediated by silane (B1218182) derivatives and through acyl transfer of mixed carboxylic–carbamic anhydrides, providing valuable insights that can guide experimental design. acs.orgnih.gov
Advanced Spectroscopic Techniques for Real-Time Monitoring of Reactions
The ability to monitor chemical reactions in real-time provides invaluable data for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions. spectroscopyonline.com Advanced spectroscopic techniques are at the forefront of this endeavor, offering non-invasive and highly sensitive methods for in-situ reaction analysis. youtube.comresearchgate.netspiedigitallibrary.orgmt.com
Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly well-suited for monitoring the progress of amide formation reactions, as the vibrational frequencies of the carbonyl group and other functional groups change predictably throughout the reaction. spectroscopyonline.comspiedigitallibrary.org These techniques allow for the real-time tracking of reactant consumption and product formation, providing a detailed kinetic profile of the reaction. spiedigitallibrary.orgmt.com
Future research will likely see the increased application of these and other advanced spectroscopic methods, such as near-infrared (NIR) spectroscopy, to the synthesis of this compound and its analogues. spectroscopyonline.com The development of specialized in-situ reaction cells and probes will enable the monitoring of reactions under a wide range of conditions, including high temperature and pressure. youtube.comresearchgate.net This real-time data will be crucial for process optimization and ensuring reaction robustness, particularly in industrial settings. mt.com
Computational Chemistry for Predictive Material Design and Catalytic Activity
Computational chemistry has transformed from a tool for explaining experimental observations to a powerful predictive engine for designing new materials and catalysts. nih.gov In the context of this compound and its derivatives, computational methods can be employed to predict a wide range of properties and guide the synthesis of new compounds with desired characteristics.
By employing techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular modeling, researchers can predict the biological activities of novel morpholine derivatives. nih.govnih.gov This predictive capability can significantly accelerate the discovery of new drug candidates and agrochemicals. nih.govresearchgate.net For instance, computational studies can help identify key structural features that contribute to a compound's activity, allowing for the targeted design of more potent analogues. researchgate.net
Furthermore, computational chemistry is instrumental in understanding and predicting catalytic activity. nih.govacs.org For palladium-catalyzed reactions, for example, computational models can be used to study the electronic and steric effects of ligands and substrates, helping to rationalize observed reactivity and guide the development of more efficient catalyst systems. nih.gov The prediction of reaction rates and selectivities through computational analysis can save significant experimental effort and resources. pnas.org
Investigation of Polymorphism and Solid-State Engineering for Crystalline Forms
The solid-state properties of a chemical compound can have a profound impact on its physical and biological characteristics. Polymorphism, the ability of a substance to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical and materials industries. The investigation of polymorphism and the application of solid-state engineering principles to this compound and its analogues represent a significant area for future research.
Different polymorphs of a compound can exhibit variations in solubility, melting point, stability, and bioavailability. Therefore, a thorough understanding and control of the crystalline form are essential. Techniques such as X-ray diffraction, differential scanning calorimetry (DSC), and solid-state NMR spectroscopy are used to identify and characterize different polymorphs.
The synthesis of morpholine-liganded palladium(II) N-heterocyclic carbene complexes and their characterization by single-crystal X-ray diffraction highlights the importance of understanding the solid-state structures of these types of compounds. nih.gov Future research could focus on systematically screening for different polymorphs of this compound and its derivatives under various crystallization conditions. This knowledge can then be used to selectively produce the most desirable crystalline form for a given application. Moreover, the principles of crystal engineering can be applied to design co-crystals and salts with tailored solid-state properties.
Q & A
Q. What are the established synthetic routes for 4-(3,5-dimethylbenzoyl)morpholine, and how can reaction efficiency be maximized?
Q. Which spectroscopic techniques are recommended for characterizing this compound?
Key methods include:
- 1H NMR :
-
Aromatic protons (meta to methyl groups): δ 7.35–7.40 ppm (singlet, 2H).
-
Aromatic proton (para to benzoyl): δ 7.20–7.25 ppm (singlet, 1H).
-
Morpholine protons: δ 3.70–3.75 ppm (triplet, N-CH2-O) and δ 2.95–3.00 ppm (triplet, O-CH2-C) .
- X-ray crystallography : Use SHELXL for refinement. Data collected at 100 K with Mo-Kα radiation (λ = 0.71073 Å) achieves R1 < 0.05. Disordered morpholine rings require DFIX constraints .
Example NMR data table :
Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration Aromatic (meta-CH3) 7.35–7.40 Singlet 2H Aromatic (para) 7.20–7.25 Singlet 1H Morpholine (N-CH2) 3.70–3.75 Triplet 4H
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound?
Contradictions may arise from impurities or stereochemical variations. Address these by:
- Purity validation : HPLC (C18 column, 70:30 MeCN/H2O, 1 mL/min) to confirm ≥98% purity.
- Bioactivity replication : Perform dose-response assays in multiple cell lines (e.g., HEK293, HeLa) with positive controls like chromafenozide (a pesticidal analog with a 3,5-dimethylbenzoyl group) .
- Structural confirmation : Compare experimental XRD bond angles with DFT-optimized geometries (B3LYP/6-31G* level) to rule out conformational artifacts .
Q. What computational approaches are suitable for studying this compound’s interaction with enzymatic targets?
- Molecular docking : Use AutoDock Vina with the compound’s minimized structure (HF/6-31G**-optimized) against targets like acetylcholinesterase. Set grid boxes to 20 ų around active sites.
- Molecular dynamics (MD) : Run 100 ns simulations in TIP3P water to assess binding stability. Key metrics include:
- RMSD < 2.0 Å (protein backbone).
- Persistent hydrogen bonds (>2) between ligand and protein.
- Binding free energy (MM-PBSA) calculations .
Methodological Considerations
- Data contradiction analysis : Cross-validate synthetic yields by repeating reactions under inert atmospheres (N2/Ar) to exclude moisture-driven side reactions.
- Advanced characterization : Use high-resolution mass spectrometry (HRMS) with ESI+ mode to confirm molecular ion peaks (theoretical [M+H]+ = 248.1421).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
